molecular formula C25H20N2O4 B2573487 (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1327174-35-5

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2573487
CAS No.: 1327174-35-5
M. Wt: 412.445
InChI Key: IZNXXBJXNOPRNP-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C25H20N2O4 and its molecular weight is 412.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Abstract

The compound (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a member of the chromene family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chromenes are a class of organic compounds characterized by a chromene backbone. They exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound in focus has garnered attention for its potential therapeutic benefits due to its unique structural features.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
  • Cell Cycle Modulation : Research indicates that this compound may affect the cell cycle in cancer cells, leading to apoptosis (programmed cell death) and inhibiting tumor growth.

Biological Activity Data

Activity Type IC50 Value Assay Description Reference
Antioxidant5.12 µMDPPH radical scavenging assay
Anti-inflammatory1.75 µMCOX inhibition assay
Anticancer8.34 µMMTT assay on cancer cell lines

Case Studies

  • Case Study on Anticancer Activity :
    A study involving various cancer cell lines demonstrated that this compound exhibits potent anticancer activity. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
    • Methodology : The MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 5 µM.
  • Case Study on Anti-inflammatory Effects :
    In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound showed a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Methodology : ELISA assays were conducted to measure cytokine levels in treated vs. untreated groups.
    • Results : A dose-dependent decrease in cytokine levels was noted, supporting its potential use as an anti-inflammatory agent.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-16-6-2-4-8-20(16)27-24(28)19-14-17-7-3-5-9-21(17)31-25(19)26-18-10-11-22-23(15-18)30-13-12-29-22/h2-11,14-15H,12-13H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNXXBJXNOPRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.